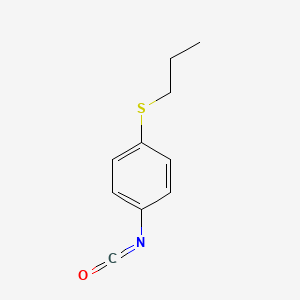
N-(Benzenesulfonyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenesulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Benzenesulfonyl)furan-2-carboxamide can be synthesized through a combination of C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
The scalability of the synthetic routes mentioned above makes them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .
Common Reagents and Conditions
Oxidation: Singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed C–H arylation reactions are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(Benzenesulfonyl)furan-2-carboxamide can be compared with other furan carboxamides, such as carboxine, oxicarboxine, and boscalid. These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while carboxine and oxicarboxine are primarily used as fungicides, boscalid has a broader spectrum of biological activity .
List of Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
This compound stands out due to its unique combination of an electron-rich furan moiety and an anilide ring, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
52448-71-2 |
|---|---|
Molekularformel |
C11H9NO4S |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13) |
InChI-Schlüssel |
ISYBOHPXLPBXTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
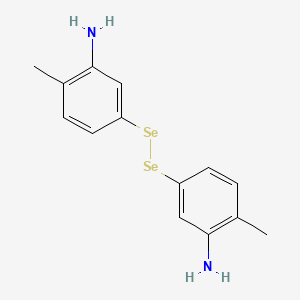
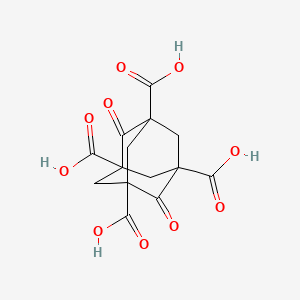
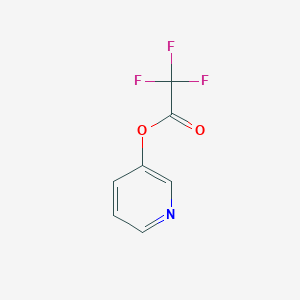


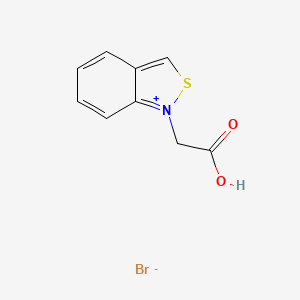
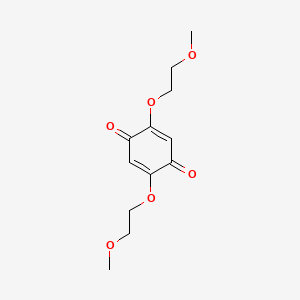
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)


